Product packaging for 1-(Trifluoromethoxy)naphthalene-8-methanol(Cat. No.:)

1-(Trifluoromethoxy)naphthalene-8-methanol

Cat. No.: B11872661
M. Wt: 242.19 g/mol
InChI Key: PNIIBSXUYRVORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Perfluorinated Alkoxy Moieties in Modern Chemical Design

The introduction of perfluorinated alkoxy groups, particularly the trifluoromethoxy (-OCF₃) group, into molecular scaffolds is a powerful strategy for modulating physicochemical properties. nih.govresearchgate.net Unlike its non-fluorinated analog, the methoxy (B1213986) group (-OCH₃), the trifluoromethoxy group possesses a unique combination of electronic and steric characteristics that are highly sought after in the design of advanced materials and pharmaceuticals.

The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which significantly alters the electronic landscape of the aromatic ring to which it is attached. mdpi.com This electronic perturbation can enhance the metabolic stability of a compound by shielding it from oxidative degradation. bohrium.com Furthermore, the trifluoromethoxy group is highly lipophilic, a property that can improve a molecule's ability to permeate biological membranes, potentially enhancing bioavailability in drug candidates. researchgate.netmdpi.combohrium.com The combination of the lipophilic moiety with the polarity of the oxygen atom allows for the fine-tuning of logP values to optimize permeability. researchgate.netmdpi.com In materials science, the thermal stability and electron-deficient character conferred by the -OCF₃ group are valuable for developing n-type semiconductors and other organic electronic components.

Table 1: Comparison of Physicochemical Properties of Common Aromatic Substituents
SubstituentElectronic EffectLipophilicity (Hansch π value)Key Characteristics
-HNeutral0.00Reference substituent.
-CH₃Weakly Electron-Donating0.56Increases lipophilicity; metabolically susceptible.
-OCH₃Strongly Electron-Donating (Resonance), Weakly Withdrawing (Inductive)-0.02Can undergo O-dealkylation.
-ClWeakly Electron-Withdrawing0.71Increases lipophilicity; acts as a bioisostere for methyl.
-CF₃Strongly Electron-Withdrawing0.88Metabolically stable, increases lipophilicity and binding affinity. mdpi.comwikipedia.org
-OCF₃Strongly Electron-Withdrawing1.04Metabolically stable, highly lipophilic, modulates electronics. researchgate.netbohrium.com

Naphthalene (B1677914) Scaffolds as Versatile Platforms for Advanced Synthetic Targets

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in organic synthesis. ijpsjournal.com Its rigid, planar geometry and extended π-electron system provide a robust framework for the development of molecules with tailored functions. nih.gov Naphthalene derivatives are prevalent in numerous applications, demonstrating the versatility of this chemical platform. oled-intermediates.comnumberanalytics.com

In medicinal chemistry, the naphthalene core is found in a variety of FDA-approved drugs, where it serves as a critical pharmacophore for interacting with biological targets. ekb.eg Its derivatives have been investigated for a wide range of therapeutic activities. ijpsjournal.comekb.eg In materials science, the excellent photophysical properties of naphthalene derivatives, such as high quantum yields and photostability, make them ideal candidates for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. nih.govoled-intermediates.com The ability to functionalize the naphthalene ring at various positions through well-established synthetic methods, such as electrophilic substitution, allows chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications. numberanalytics.comrsc.org

Table 2: Applications of Naphthalene Derivatives in Various Fields
FieldApplicationKey Properties
PharmaceuticalsDrug scaffolds (e.g., Naproxen, Propranolol). numberanalytics.comekb.egBioactivity, ability to interact with biological receptors.
Materials ScienceOrganic electronic devices (OLEDs, OFETs). oled-intermediates.comrsc.orgGood optical properties, chemical stability, charge transport.
AgrochemicalsInsecticides and pesticides. oled-intermediates.comnumberanalytics.comBiological activity against target pests.
Analytical ChemistryFluorescence probes for detecting ions and biomolecules. nih.govHigh quantum yield, photostability, sensitivity.
Industrial ChemistryDyes, pigments, surfactants, and resins. numberanalytics.comknowde.comColor intensity, surface activity, polymerization capability.

Positioning 1-(Trifluoromethoxy)naphthalene-8-methanol within the Landscape of Fluorinated Aromatic Intermediates

This compound emerges as a highly specialized molecule at the intersection of fluorinated moieties and polycyclic aromatic scaffolds. It is classified as a fluorinated aromatic intermediate, a class of compounds that serve as critical building blocks in the synthesis of more complex, high-value chemicals. researchgate.netnbinno.com The value of this particular intermediate lies in the unique combination of its three constituent parts: the naphthalene core, the trifluoromethoxy group, and the methanol (B129727) group.

The naphthalene backbone provides the foundational rigid structure. The 1,8-disubstitution pattern, often referred to as the "peri" position, imposes specific steric constraints that can influence the conformation and reactivity of the functional groups. The trifluoromethoxy group at the 1-position imparts the desirable electronic and stability features discussed previously, such as increased lipophilicity and metabolic resistance. bohrium.com Crucially, the methanol (-CH₂OH) group at the 8-position provides a reactive handle for further synthetic transformations. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This synthetic versatility allows this compound to serve as a precursor for a diverse range of more elaborate molecular targets in pharmaceutical and materials science research.

Research Scope and Objectives: Delving into the Chemical Space of this compound

The primary objective of this article is to provide a focused and scientifically rigorous examination of the chemical compound this compound. The scope is strictly confined to its identity as a chemical entity and its potential role as a synthetic intermediate in organic chemistry. By dissecting the known properties and reactivities of its core components—the trifluoromethoxy group, the naphthalene scaffold, and the peri-substituted methanol group—this analysis aims to construct a comprehensive profile of the molecule. The discussion will explore the inferred physicochemical properties and the potential synthetic pathways that this intermediate enables, positioning it within the broader context of contemporary organic synthesis. This article will not speculate on biological efficacy, dosage, or safety, but will instead maintain a sharp focus on the fundamental chemical principles that define this unique fluorinated naphthalene derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3O2 B11872661 1-(Trifluoromethoxy)naphthalene-8-methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[8-(trifluoromethoxy)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)17-10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6,16H,7H2

InChI Key

PNIIBSXUYRVORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)C(=CC=C2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethoxy Naphthalene 8 Methanol and Its Structural Analogues

Retrosynthetic Strategies for Bifunctional Naphthalene (B1677914) Systems

A plausible retrosynthetic analysis for 1-(trifluoromethoxy)naphthalene-8-methanol would involve disconnecting the two functional groups to key intermediates. The primary disconnection would be at the C-O bond of the trifluoromethoxy group and the C-C bond of the hydroxymethyl group, leading back to a 1,8-disubstituted naphthalene precursor. This precursor could be a 1-hydroxy-8-formylnaphthalene or a related derivative. Further disconnection of this intermediate would then focus on the regioselective introduction of the hydroxyl and formyl groups onto the naphthalene scaffold.

An alternative strategy could involve the construction of the naphthalene ring from a suitably substituted precursor already containing the trifluoromethoxy and a masked hydroxymethyl group, or precursors that can be readily converted to these functionalities. This approach would rely on cyclization reactions to form the bicyclic aromatic system.

Approaches to Naphthalene Core Construction and Functionalization

The construction and functionalization of the naphthalene core are pivotal to the synthesis of this compound. This involves the regioselective introduction of the trifluoromethoxy and hydroxymethyl groups at the C1 and C8 positions, respectively.

Regioselective Introduction of the Trifluoromethoxy Group

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a significant transformation in medicinal and materials chemistry due to the unique electronic properties it imparts. The regioselective installation of this group at the C1 position of a naphthalene precursor is a key step in the synthesis of the target molecule.

Direct trifluoromethoxylation of a pre-functionalized naphthalene, such as 1-naphthol (B170400), is a primary strategy. This can be achieved through various methods that generate a trifluoromethoxide equivalent or a trifluoromethyl radical which then reacts with the hydroxyl group or the aromatic ring.

Electrophilic trifluoromethoxylation reagents can be employed to introduce the -OCF3 group. These reagents typically contain a hypervalent iodine or selenium center bonded to the CF3O- group. The mechanism involves the attack of a nucleophilic naphthalene precursor, such as a naphthoxide, on the electrophilic trifluoromethoxylating agent. Several effective electrophilic trifluoromethylating agents have been developed. researchgate.net

Table 1: Examples of Electrophilic Trifluoromethoxylating Agents

Reagent NameChemical StructureKey Features
Togni's Reagent II1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-oneBench-stable, crystalline solid. mdpi.com
Umemoto's ReagentS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborateHighly reactive, requires careful handling.
Yagupolskii-Umemoto ReagentO-(Trifluoromethyl)dibenzofuranium saltsEffective for O-trifluoromethylation of alcohols and phenols. beilstein-journals.org

The reaction of 1-naphthol with an electrophilic trifluoromethoxylating agent in the presence of a suitable base would lead to the formation of 1-(trifluoromethoxy)naphthalene (B14808856). The regioselectivity is dictated by the starting position of the hydroxyl group.

Nucleophilic trifluoromethoxylation typically involves the reaction of an aryl halide with a source of the trifluoromethoxide anion (CF3O-). In the context of synthesizing 1-(trifluoromethoxy)naphthalene, this would involve a precursor such as 1-halonaphthalene. The trifluoromethoxide anion is a challenging nucleophile to handle due to its instability. However, methods utilizing sources like cesium or silver trifluoromethoxide have been developed. researchgate.net Copper- or palladium-catalyzed cross-coupling reactions are often employed to facilitate this transformation. acs.orgnih.gov

Another approach involves the use of more stable trifluoromethoxide precursors, such as (E)-O-trifluoromethyl-benzaldoximes, which can release the trifluoromethoxide anion under basic conditions without the need for silver salts. researchgate.net

Table 2: Nucleophilic Trifluoromethoxylation Approaches

MethodSubstrateReagentsKey Features
Copper-catalyzed Cross-CouplingAryl HalideCuCF3 (from Fluoroform)High reactivity towards aryl iodides and bromides. organic-chemistry.org
Palladium-catalyzed Cross-CouplingAryl HalideTESCF3, KFApplicable to aryl chlorides. nih.gov
Silver-mediated TrifluoromethoxylationAryl Diazonium SaltAgOCF3Mild reaction conditions. researchgate.net

Stereocontrolled Introduction of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group at the C8 position of the 1-(trifluoromethoxy)naphthalene core requires careful consideration of regioselectivity and, if a chiral center is to be established, stereocontrol.

A common strategy for introducing a hydroxymethyl group is through the reduction of a corresponding aldehyde or carboxylic acid. Therefore, a key intermediate would be 1-(trifluoromethoxy)naphthalene-8-carbaldehyde or 1-(trifluoromethoxy)naphthalene-8-carboxylic acid.

For stereocontrolled introduction, if the molecule were to possess a prochiral center at the 8-position (for instance, if the hydroxymethyl group were to be further elaborated), the stereoselective reduction of a ketone precursor would be a viable strategy. Biocatalytic reductions using enzymes such as alcohol dehydrogenases have been shown to be highly effective for the enantioselective reduction of prochiral ketones to optically pure alcohols. nih.govnih.gov These enzymatic methods often provide high enantiomeric excess (>99% ee). nih.gov

Alternatively, asymmetric reduction of a ketone using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction), could be employed to achieve high levels of stereocontrol.

In the specific case of this compound, where the hydroxymethyl carbon is not a stereocenter, a standard reduction of the corresponding aldehyde using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be sufficient. The regioselective formylation or carboxylation at the C8 position of 1-(trifluoromethoxy)naphthalene would be the preceding critical step, which can be challenging due to the directing effects of the trifluoromethoxy group.

Reduction of Ester or Aldehyde Precursors to Methanol (B129727)

A primary and highly effective method for synthesizing this compound involves the reduction of a corresponding carbonyl precursor at the C8 position, namely an ester or an aldehyde. This approach is advantageous as it leverages readily accessible starting materials.

The synthesis would typically begin with 1-(trifluoromethoxy)naphthalene-8-carboxylic acid or its corresponding aldehyde. The carboxylic acid can be converted to an ester, such as a methyl ester, which is then reduced. Sodium borohydride (NaBH₄) is a mild reducing agent often used for converting aldehydes and ketones to alcohols. While it is generally less reactive towards esters, its efficacy can be enhanced by using it in alcoholic solvents or in combination with additives, allowing for the selective reduction of esters to primary alcohols in good yields (70–92%) researchgate.netnih.gov. This method is chemoselective, leaving other functional groups like nitriles, amides, and nitro groups unaffected researchgate.net.

For a more potent reduction, especially for esters that are resistant to milder reagents, lithium aluminum hydride (LiAlH₄) is a powerful and common choice. LAH readily reduces a wide range of carbonyl compounds, including carboxylic acids and esters, to their corresponding alcohols harvard.edu. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Another effective reducing agent is borane (B79455) (BH₃), often used as a complex with THF or dimethyl sulfide. Borane is particularly useful for the reduction of carboxylic acids and is chemoselective, showing tolerance for functional groups like esters and halides harvard.edu.

The general transformation can be summarized as follows:

Aldehyde Reduction : 1-(trifluoromethoxy)naphthalene-8-carbaldehyde + Reducing Agent → this compound

Ester Reduction : Methyl 1-(trifluoromethoxy)naphthalene-8-carboxylate + Reducing Agent → this compound

Table 1: Comparison of Reducing Agents for Carbonyl to Alcohol Transformation

Reducing Agent Precursor(s) Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH₄) Aldehydes, Esters Methanol/THF, 2-5 hours Safe, inexpensive, high chemoselectivity researchgate.net Slower for esters, may require activating systems nih.gov
Lithium Aluminum Hydride (LiAlH₄) Esters, Carboxylic Acids Anhydrous Ether/THF Highly reactive, fast, reduces most carbonyls harvard.edu Not chemoselective, pyrophoric, requires strict anhydrous conditions
Borane (BH₃•THF) Carboxylic Acids, Aldehydes Anhydrous THF High selectivity for carboxylic acids over esters harvard.edu Flammable, requires careful handling
Diisobutylaluminium Hydride (DIBAL-H) Esters Toluene, -78 °C to RT Can selectively reduce esters to aldehydes or alcohols Pyrophoric, requires low temperatures chemrxiv.org
Functional Group Interconversions at the Naphthalene Periphery

Functional group interconversion (FGI) provides a versatile strategy for arriving at the target molecule by modifying a pre-existing, substituted naphthalene core. This involves converting one functional group into another without altering the primary carbon skeleton ub.eduvanderbilt.edu.

A plausible route could start from 1-amino-8-methylnaphthalene. The amino group could be converted to a trifluoromethoxy group, although this is a complex transformation. More commonly, a hydroxyl group is the precursor for the trifluoromethoxy group. For instance, starting with 8-methyl-1-naphthol, the hydroxyl group can be converted to a trifluoromethoxy group via trifluoromethylation reagents.

Conversely, one could begin with a naphthalene derivative where the C1 position is already functionalized with the trifluoromethoxy group, and the C8 position bears a group that can be converted to a hydroxymethyl group. For example:

From a Methyl Group : If starting with 1-methyl-8-(trifluoromethoxy)naphthalene, the methyl group could be halogenated (e.g., via free-radical bromination) to form 1-(bromomethyl)-8-(trifluoromethoxy)naphthalene. Subsequent nucleophilic substitution with a hydroxide source (e.g., NaOH) would yield the target alcohol.

From a Halide : Starting with 1-chloro-8-(trifluoromethoxy)naphthalene, a hydroxymethyl group could be introduced via a series of steps, potentially involving conversion to an organometallic reagent followed by reaction with formaldehyde (B43269).

Convergent and Linear Synthesis Pathways

The construction of this compound can be approached through either linear or convergent strategies, each with distinct advantages.

Strategies for Assembling the Substituted Naphthalene Ring System

Building the naphthalene core with the desired substituents already in place or in precursor form is a powerful convergent strategy. Naphthalene synthesis is an active area of research due to the prevalence of this moiety in pharmaceuticals and materials nih.gov.

One modern approach involves the transmutation of nitrogen to carbon in isoquinoline derivatives. This method uses an inexpensive phosphonium ylide to swap the nitrogen atom in an appropriately substituted isoquinoline for a CH unit, directly affording a substituted naphthalene nih.gov. This strategy could potentially be adapted to create a naphthalene core with the necessary substitution pattern for further elaboration.

Traditional methods like electrophilic aromatic substitution can be used, but controlling the regioselectivity on naphthalene can be challenging nih.gov. However, developing regioselective synthesis methodologies for polysubstituted naphthalenes remains a key focus in organic chemistry nih.gov.

Sequential Derivatization of Pre-formed Naphthalene Scaffolds

A linear synthesis approach, involving the sequential derivatization of a simple naphthalene starting material, is often more practical. This method offers better control over the introduction of functional groups. A common and inexpensive starting material for 1,8-disubstituted naphthalenes is 1,8-naphthalic anhydride (B1165640) rsc.orgmdpi.com.

A potential linear sequence could be:

Nitration : Naphthalic anhydride can be nitrated to introduce a group at the C3 or C4 position mdpi.com. While not the desired C1/C8 substitution, this illustrates the principle of functionalizing the core.

Functionalization of a Simpler Naphthalene : Starting with 1-naphthol, one could first introduce the trifluoromethoxy group at C1. The subsequent challenge would be to selectively introduce a functional group at the C8 (peri) position, which is often sterically hindered but can be achieved through directed C-H activation strategies researchgate.net. Once a suitable functional group (e.g., a carboxyl or formyl group) is installed at C8, it can be reduced as described previously.

Catalytic Methods in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals, offer efficient and selective routes for constructing complex aromatic molecules.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages

Transition metal catalysis is crucial for forming C-O and C-C bonds necessary for synthesizing the target molecule and its precursors.

Synthesis of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a key feature, and its introduction often relies on transition-metal catalysis.

Silver-Mediated Trifluoromethoxylation : A significant development is the silver-mediated cross-coupling of a trifluoromethoxide source with aryl stannanes or arylboronic acids. This represents a direct method for Caryl–OCF₃ bond formation acs.org. A precursor, such as 1-boronic acid-naphthalene-8-methanol (protected), could potentially be coupled with a trifluoromethoxide source using this methodology.

Copper and Palladium Catalysis : Copper and palladium catalysts are widely used for incorporating various fluorinated groups onto aromatic rings through C-H bond activation nih.gov. This allows for the direct functionalization of a C-H bond, potentially at the C1 position of a naphthalene-8-methanol derivative.

Functionalization of the Naphthalene Core:

Directed C-H Functionalization : Palladium, rhodium, and iridium catalysts are often used to direct the functionalization of a specific C-H bond. For a 1-substituted naphthalene, a directing group at C1 can promote regioselective functionalization at the C8 position researchgate.net. For example, a hydroxyl or other coordinating group can direct a metal catalyst to activate the adjacent peri C-H bond, allowing for the introduction of various functionalities that could then be converted to the methanol group.

Ruthenium-Catalyzed Remote C-H Functionalization : Recent advances have shown that ruthenium catalysts can achieve remote C-H functionalization on naphthalenes in multi-component reactions, allowing for the modular synthesis of complex naphthalene derivatives rsc.org.

Organocatalytic Approaches to Enhanced Selectivity

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. For the reduction of a prochiral aldehyde like 1-(trifluoromethoxy)naphthalene-8-carbaldehyde, organocatalytic transfer hydrogenation represents a state-of-the-art method to potentially achieve high enantioselectivity, yielding a chiral alcohol. This approach often utilizes a chiral amine catalyst, such as an imidazolidinone derivative, in conjunction with a hydride donor like a Hantzsch ester.

The mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the aldehyde and the organocatalyst. This activation lowers the LUMO of the substrate, facilitating a stereoselective hydride transfer from the Hantzsch ester to the Re or Si face of the iminium ion, dictated by the chirality of the catalyst. This method is known for its operational simplicity and compatibility with various functional groups.

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). Different generations of imidazolidinone catalysts have been developed to optimize selectivity for a wide range of substrates.

Table 1: Representative Organocatalysts for the Reduction of α,β-Unsaturated Aldehydes This table presents data for analogous reactions, as specific data for 1-(trifluoromethoxy)naphthalene-8-carbaldehyde is not available.

Catalyst Hydride Source Typical Substrate Enantiomeric Excess (ee) (%)
Imidazolidinone 1 Hantzsch Ester Cinnamaldehyde >90
Imidazolidinone 2 Hantzsch Ester Furfural >95

The data in this table is illustrative and based on the general performance of these catalysts in the literature for similar substrates.

Sustainable Synthesis Considerations for this compound

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to minimize environmental impact. For the synthesis of this compound, particularly the reduction step, several sustainable strategies can be considered.

Solvent-Free and Mechanochemical Synthetic Routes

Solvent-free and mechanochemical approaches offer significant environmental benefits by reducing or eliminating the use of volatile and often hazardous organic solvents. Mechanochemistry, which involves inducing reactions by grinding solid reactants together, has been successfully applied to the reduction of aldehydes to alcohols. This technique can lead to shorter reaction times, higher yields, and a reduction in waste generation.

For the reduction of 1-(trifluoromethoxy)naphthalene-8-carbaldehyde, a mechanochemical approach would involve milling the solid aldehyde with a solid reducing agent, such as sodium borohydride, potentially with a catalytic amount of a phase-transfer catalyst or in the presence of a liquid-assisted grinding (LAG) agent to facilitate the reaction. Such solvent-free methods have been reported for the synthesis of various naphthalene derivatives, highlighting the potential for a more sustainable production of the target molecule.

Atom Economy and E-Factor Analysis of Synthetic Protocols

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the sustainability of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the total mass of waste generated per unit of product.

For the proposed synthesis of this compound via the reduction of the corresponding carbaldehyde, an analysis of the atom economy and E-factor can be performed to compare different reducing agents and methodologies.

Atom Economy:

The ideal reduction of an aldehyde to an alcohol using a simple hydride source like H₂ would have a 100% atom economy, as all atoms of the reactants are incorporated into the product. However, when using stoichiometric reducing agents like sodium borohydride (NaBH₄), the atom economy is lower due to the formation of byproducts.

Table 2: Theoretical Atom Economy for the Reduction of an Aldehyde to an Alcohol Calculation based on a model reaction: Benzaldehyde to Benzyl alcohol

Reaction Reactants Desired Product Byproducts Atom Economy (%)
Catalytic Hydrogenation Benzaldehyde + H₂ Benzyl alcohol None 100

Note: The atom economy for the NaBH₄ reduction can vary depending on the specific workup procedure.

E-Factor:

The E-Factor provides a more comprehensive measure of waste by considering not only byproducts but also solvent losses, unreacted starting materials, and catalyst waste. A lower E-factor indicates a more environmentally friendly process.

Table 3: Illustrative E-Factor Calculation for Aldehyde Reduction This is a hypothetical calculation for 1 mole of product.

Parameter Value (g)
Mass of Product 242.2
Mass of Reactants 250.0
Mass of Solvents 1000.0
Mass of Byproducts 8.0
Total Waste (Reactants + Solvents + Byproducts - Product) 1015.8

| E-Factor (Total Waste / Mass of Product) | 4.2 |

By opting for catalytic methods over stoichiometric ones and employing solvent-free or mechanochemical techniques, the E-factor for the synthesis of this compound can be significantly reduced, aligning the synthesis with the principles of green chemistry.

Advanced Spectroscopic and Computational Elucidation of 1 Trifluoromethoxy Naphthalene 8 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical structure of 1-(Trifluoromethoxy)naphthalene-8-methanol. The unique substitution pattern and the presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) necessitate a multi-dimensional approach for unambiguous signal assignment.

Multi-Dimensional ¹H, ¹³C, and ¹⁹F NMR for Complex Spin Systems

The ¹H NMR spectrum of this compound is expected to display distinct signals for the six aromatic protons on the naphthalene (B1677914) core, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. Due to the fixed, sterically hindered conformation, the aromatic protons would likely appear as a complex series of doublets and multiplets, with chemical shifts influenced by the anisotropic effects of the naphthalene ring system and the electronic nature of the substituents. The protons on the same ring but ortho, meta, and para to a substituent will have different chemical environments, leading to distinct signals. For instance, the proton at the 2-position and the proton at the 7-position would experience different shielding effects.

The methylene protons (-CH₂OH) are diastereotopic due to the molecule's axial chirality, which arises from hindered rotation about the C1-OCF₃ and C8-CH₂OH bonds. nih.gov Consequently, they are expected to appear as a pair of doublets (an AB quartet) rather than a simple singlet. The hydroxyl proton signal would likely be a broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The spectrum should show 12 distinct signals: 10 for the naphthalene ring carbons, one for the methylene carbon, and one for the trifluoromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects; C1 and C8, being directly attached to the substituents, would show significant shifts. The trifluoromethoxy carbon (⁻OCF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms. mdpi.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. azom.comrsc.org For this compound, the ¹⁹F NMR spectrum is predicted to show a sharp singlet, as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. azom.com The chemical shift of this signal provides a characteristic fingerprint for the -OCF₃ group in this specific chemical environment. nih.govspectrabase.com

To correlate these signals and confirm the structure, two-dimensional NMR experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, for ¹H-¹³C one-bond correlations), and HMBC (Heteronuclear Multiple Bond Correlation, for ¹H-¹³C long-range correlations) would be indispensable. mdpi.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusPositionPredicted Chemical Shift (ppm)Expected MultiplicityNotes
¹HAromatic (H2-H7)7.20 - 8.10m, d, ddComplex pattern due to steric hindrance and substituent effects.
¹H-CH₂OH~4.90AB quartetDiastereotopic protons due to hindered rotation.
¹H-OHVariablebr sDependent on solvent and concentration.
¹³CAromatic (C2-C7, C9, C10)120 - 135-Shifts influenced by substituents. organicchemistrydata.org
¹³CC1-OCF₃~148qCoupling to ¹⁹F.
¹³CC8-CH₂OH~138-Steric compression may cause downfield shift. chemicalbook.com
¹³C-CH₂OH~60-Typical range for a primary alcohol.
¹⁹F-OCF₃-58 to -60sRelative to CFCl₃. researchgate.net

Dynamic NMR for Conformational Analysis and Rotational Barriers

The steric clash between the peri-substituents forces the trifluoromethoxy and hydroxymethyl groups out of the naphthalene plane, creating a twisted, chiral conformation. acs.orgnih.gov This restricted rotation, or atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. acs.orgresearchgate.net At low temperatures, the rotation around the C-O and C-C single bonds connecting the substituents to the ring is slow on the NMR timescale. This would result in the observation of distinct signals for what would otherwise be equivalent nuclei in a rapidly rotating system.

For example, the diastereotopic methylene protons would be clearly resolved as an AB quartet. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the two distinct signals for the exchanging nuclei broaden and merge into a single, averaged signal. By analyzing the line shape of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. acs.org Given the bulk of the -OCF₃ group, a significant rotational barrier is expected, similar to those observed in other 1,8-disubstituted naphthalenes. acs.orgpsu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions. These two techniques are often complementary.

The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. researchgate.net The C-H stretching vibrations of the aromatic ring and the methylene group would appear in the 2850–3100 cm⁻¹ region. nih.gov The most diagnostic signals for the trifluoromethoxy group are the strong C-F stretching vibrations, which typically appear in the 1100–1300 cm⁻¹ region. Naphthalene ring skeletal vibrations (C=C stretching) are expected in the 1400–1600 cm⁻¹ range. researchgate.netresearchgate.net

Raman spectroscopy would complement the FT-IR data. The aromatic C=C stretching modes of the naphthalene ring are typically strong and sharp in the Raman spectrum. nih.govmdpi.comresearchgate.net The symmetric C-F stretching modes of the -OCF₃ group may also be Raman active. researchgate.net By comparing the FT-IR and Raman spectra, a more complete vibrational assignment can be made. nih.gov Shifts in the O-H stretching frequency upon dilution could be used to further study the extent of intermolecular hydrogen bonding.

Table 2: Predicted Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (H-bonded)3200 - 3600Strong, BroadWeak
Aromatic C-H stretch3000 - 3100MediumStrong
Aliphatic C-H stretch2850 - 3000MediumMedium
Aromatic C=C stretch1400 - 1600Medium-StrongStrong
C-F stretch1100 - 1300Very StrongMedium
C-O stretch (alcohol)1000 - 1260StrongWeak
C-O stretch (ether)1050 - 1150StrongMedium

Mass Spectrometry for Reaction Monitoring and Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. It is also invaluable for monitoring reaction progress and investigating reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within 5 parts per million (ppm). algimed.comnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₂H₉F₃O₂. The calculated exact mass of the most abundant isotopic composition can be compared with the experimentally measured mass to confirm the molecular formula. sisweb.comresearchgate.netresearchgate.net The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Table 3: Exact Mass Calculation for this compound.
FormulaIonCalculated Exact Mass (Da)
C₁₂H₉F₃O₂[M]⁺242.0555
[M+H]⁺243.0633

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. wikipedia.orgunt.edu In an MS/MS experiment, the molecular ion (or protonated molecule) is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer. unt.edu

The fragmentation of this compound would likely proceed through several characteristic pathways.

Loss of functional groups: Common initial fragmentation steps could include the loss of the hydroxyl group (-OH, 17 Da), water (-H₂O, 18 Da), or the entire hydroxymethyl group (-CH₂OH, 31 Da) to form a stable benzylic-type cation.

Trifluoromethoxy group fragmentation: The C-O bond of the trifluoromethoxy group could cleave, leading to the loss of a ·CF₃ radical (69 Da) or a ·OCF₃ radical (85 Da). The loss of carbon monoxide (CO) from the ether linkage is also a possibility.

Naphthalene ring fragmentation: At higher collision energies, fragmentation of the stable naphthalene ring system itself may occur, although this is generally less favorable than the loss of the substituents.

By identifying the masses of the fragment ions, the fragmentation pathways can be pieced together, providing confirmatory structural evidence and a deeper understanding of the molecule's gas-phase ion chemistry. nih.gov

Table 4: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺, m/z 243.06).
Fragment m/zProposed Neutral LossFormula of Fragment Ion
225.05H₂O[C₁₂H₇F₃O]⁺
212.06CH₂OH[C₁₁H₇F₃O]⁺
174.05CF₃[C₁₂H₉O₂]⁺
158.06OCF₃[C₁₂H₉O]⁺

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigation

The electronic absorption and emission spectra of naphthalene are characterized by transitions between its π molecular orbitals. The introduction of substituents can significantly perturb these transitions, leading to shifts in the absorption and emission maxima, as well as alterations in the quantum yields and lifetimes of the excited states.

The absorption spectra of naphthalene derivatives typically exhibit two main bands, the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions. The introduction of substituents can cause bathochromic (red) or hypsochromic (blue) shifts of these bands. For instance, the introduction of silyl (B83357) groups at the 1-position of the naphthalene chromophore has been shown to cause shifts of the absorption maxima to longer wavelengths and an increase in fluorescence intensities. mdpi.com Similarly, methoxy (B1213986) and cyano groups also promote bathochromic shifts. mdpi.com

In the case of this compound, the trifluoromethoxy group (-OCF₃) is expected to act as an electron-withdrawing group through a combination of inductive and resonance effects. Conversely, the hydroxymethyl group (-CH₂OH) is generally considered to be a weak electron-donating group. The simultaneous presence of these opposing groups in a peri-disubstituted naphthalene is likely to result in a push-pull electronic system, which can significantly influence the intramolecular charge transfer (ICT) character of the excited state. This ICT character often leads to a bathochromic shift in the absorption spectrum and a large Stokes shift in the fluorescence spectrum.

The fluorescence properties of substituted naphthalenes are also highly sensitive to the nature and position of the substituents. Naphthalene-based fluorescent probes exhibit unique photophysical and chemical properties, often with high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation. nih.gov For this compound, the potential for intramolecular hydrogen bonding between the trifluoromethoxy and hydroxymethyl groups could provide an additional pathway for non-radiative decay, potentially affecting the fluorescence quantum yield.

To illustrate the expected spectral characteristics, the following table presents representative absorption and emission data for related substituted naphthalenes.

CompoundSubstituentsAbsorption Max (nm)Emission Max (nm)Solvent
Naphthalene-275, 312321, 335Cyclohexane
1-Methylnaphthalene1-CH₃282, 319322, 336Cyclohexane
1-Methoxynaphthalene1-OCH₃290, 324338Cyclohexane
1-Cyanonaphthalene1-CN298, 325340Cyclohexane

This table is illustrative and presents general trends observed for substituted naphthalenes. The exact values for this compound would require experimental measurement.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool for probing the electronic nature of the ground and excited states of a molecule. A significant change in the dipole moment of a molecule upon excitation will lead to pronounced solvatochromic shifts. In polar solvents, a larger dipole moment in the excited state compared to the ground state will result in a bathochromic shift in the emission spectrum.

For this compound, the push-pull nature of the substituents is expected to lead to a significant increase in the dipole moment upon excitation, as the ICT character of the excited state becomes more pronounced. This would likely result in positive solvatochromism, with the emission maximum shifting to longer wavelengths in more polar solvents. The extent of this shift can provide valuable information about the degree of charge separation in the excited state.

The following table provides a hypothetical illustration of the expected solvatochromic shifts for this compound based on the behavior of other solvatochromic naphthalene derivatives.

SolventPolarity (Dielectric Constant)Expected Emission Max (nm)
Hexane1.88~350
Dichloromethane8.93~365
Acetonitrile (B52724)37.5~380
Methanol32.7~385

This table is a hypothetical representation of expected solvatochromic behavior and the values are not based on direct experimental data for the target compound.

Quantum Chemical Computations for Molecular Properties and Reactivity Prediction

Quantum chemical computations have become an indispensable tool for elucidating the molecular and electronic properties of complex organic molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into geometry, electronic structure, and spectroscopic properties, complementing and guiding experimental studies.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for the geometry optimization of ground and excited states of organic molecules. researchgate.net For this compound, a DFT calculation would be crucial for determining the preferred conformation of the trifluoromethoxy and hydroxymethyl groups. The steric hindrance between these peri substituents is expected to cause some distortion of the naphthalene ring from planarity. csu.edu.au

Furthermore, DFT calculations can provide valuable information about the electronic structure, including the distribution of electron density and the molecular electrostatic potential. This would allow for a quantitative assessment of the electron-donating and electron-withdrawing character of the substituents and their influence on the aromatic system.

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy for energetic and spectroscopic predictions, albeit at a greater computational cost. csu.edu.au For a detailed understanding of the excited states of this compound, time-dependent DFT (TD-DFT) or more advanced ab initio methods like Equation-of-Motion Coupled Cluster (EOM-CC) would be employed to calculate the vertical excitation energies and oscillator strengths, which can be directly compared to experimental UV-Vis absorption spectra. rsc.org These calculations can also help to elucidate the nature of the electronic transitions, for example, by quantifying the degree of ICT character.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic absorption and emission properties of a molecule. rsc.org

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the hydroxymethyl group, reflecting the electron-donating character of this substituent. Conversely, the LUMO is anticipated to have significant contributions from the naphthalene ring and the electron-withdrawing trifluoromethoxy group. rsc.org The spatial distribution of these orbitals, which can be visualized using computational software, provides a clear picture of the electron density redistribution upon electronic excitation.

The HOMO-LUMO gap is expected to be smaller than that of unsubstituted naphthalene due to the push-pull nature of the substituents, which would be consistent with a bathochromic shift in the absorption spectrum. rsc.org The following table presents a hypothetical comparison of the calculated HOMO, LUMO, and gap energies for naphthalene and this compound.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.15-1.354.80
This compound (Predicted)-6.30-1.804.50

This table presents predicted values based on general trends for substituted naphthalenes and not on direct calculations for the target compound.

Simulation of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry serves as a powerful tool for the theoretical elucidation of spectroscopic properties of novel compounds, providing insights that complement experimental data. For a molecule with the structural complexity of this compound, simulation of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can predict its spectral features and aid in the interpretation of experimental results. Such simulations are typically grounded in quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The process commences with an in silico model of the molecule. The initial step involves a geometry optimization of the ground state of this compound. This is a crucial stage, as the accuracy of the calculated spectroscopic parameters is highly dependent on the precision of the optimized molecular structure. Various DFT functionals and basis sets can be employed for this purpose, with the selection often guided by a balance between computational cost and accuracy.

NMR Spectroscopy Simulation

The prediction of NMR spectra, including ¹H, ¹³C, and ¹⁹F chemical shifts, is a standard application of computational chemistry. nih.govlatrobe.edu.au Following the geometry optimization, the nuclear shielding tensors are calculated. These tensors are then converted into chemical shifts (δ) by referencing them to the calculated shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F.

For a comprehensive analysis, it is imperative to consider the conformational flexibility of the molecule, particularly the rotation around the C-O bonds of the trifluoromethoxy and methanol groups. A conformational search can identify various low-energy conformers, and the final predicted spectrum is often a Boltzmann-weighted average of the spectra of these individual conformers.

Solvent effects are also a critical consideration in NMR simulations, as they can significantly influence chemical shifts. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of the solvent environment on the molecule. github.io

Below are hypothetical, yet representative, data tables for the simulated ¹H and ¹⁹F NMR spectra of this compound, based on DFT calculations.

Simulated ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)
H₂7.5 - 7.6
H₃7.3 - 7.4
H₄7.9 - 8.0
H₅7.8 - 7.9
H₆7.4 - 7.5
H₇7.6 - 7.7
-CH₂OH4.8 - 5.0
-CH₂OH2.5 - 3.0 (exchangeable)

Simulated ¹⁹F NMR Data

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)
-OCF₃-58 to -60

UV-Vis Spectroscopy Simulation

The simulation of the UV-Vis absorption spectrum of this compound is typically performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comspectroscopyonline.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption of photons in the UV-Vis range.

Following the ground state geometry optimization, a TD-DFT calculation is performed to obtain a list of vertical electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength indicates a more intense absorption band.

The simulated spectrum is then generated by plotting the oscillator strengths against the calculated absorption wavelengths. To better mimic an experimental spectrum, the sharp theoretical transition lines are often broadened using a Gaussian or Lorentzian function.

The choice of DFT functional and basis set is again crucial for the accuracy of TD-DFT calculations. Hybrid functionals, such as B3LYP, are often employed for this purpose. mdpi.com Similar to NMR simulations, the inclusion of a solvent model is important for obtaining results that are comparable to experimental spectra measured in solution. spectroscopyonline.com

Below is a hypothetical data table representing the key electronic transitions for this compound as would be predicted by TD-DFT calculations.

Simulated UV-Vis Absorption Data

TransitionCalculated λmax (nm)Oscillator Strength (f)
S₀ → S₁~320~0.15
S₀ → S₂~290~0.85
S₀ → S₃~250~1.20

These simulated data provide a theoretical framework for understanding the spectroscopic properties of this compound, guiding the analysis of experimental data and offering insights into its electronic structure.

Chemical Reactivity and Mechanistic Investigations of 1 Trifluoromethoxy Naphthalene 8 Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 1-(trifluoromethoxy)naphthalene-8-methanol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution. However, the steric congestion imposed by the adjacent trifluoromethoxy group can significantly impact the accessibility and reactivity of the hydroxyl group.

Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The primary alcohol functionality of this compound can be oxidized to yield the corresponding aldehyde, 1-(trifluoromethoxy)naphthalene-8-carbaldehyde, and further to the carboxylic acid, 1-(trifluoromethoxy)naphthalene-8-carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation and to overcome the steric hindrance around the reaction center.

Common oxidizing agents can be employed for these transformations, although the reaction rates and yields may be influenced by the sterically demanding environment. For the conversion to the aldehyde, milder reagents are generally preferred to prevent over-oxidation. Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. The steric hindrance from the peri-trifluoromethoxy group might necessitate more forcing reaction conditions compared to less hindered primary alcohols.

Table 1: Oxidation Reactions of this compound

Product Oxidizing Agent
1-(Trifluoromethoxy)naphthalene-8-carbaldehyde Pyridinium chlorochromate (PCC)

Esterification and Etherification for Protecting Group Chemistry and Derivatization

The hydroxyl group of this compound can undergo esterification and etherification reactions, which are valuable for derivatization and for the introduction of protecting groups in multi-step syntheses. organic-chemistry.org

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The choice of base is important to deprotonate the alcohol and facilitate the nucleophilic attack on the carbonyl carbon of the acylating agent.

Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The formation of the alkoxide requires a strong base, and the subsequent substitution reaction is sensitive to steric hindrance on both the alkoxide and the alkyl halide. The bulky nature of the 1-(trifluoromethoxy)naphthalen-8-yl)methyl group may favor the use of less sterically demanding alkylating agents.

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the methanol carbon, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate or mesylate.

Once activated, the carbon atom of the methanol group becomes susceptible to attack by various nucleophiles. The success of these substitution reactions is highly dependent on the nature of the nucleophile and the reaction conditions, with the steric environment around the reaction center playing a significant role in the feasibility and outcome of the transformation. The significant steric strain in 1,8-disubstituted naphthalenes is a well-documented phenomenon that can influence reactivity. acs.org

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.

Resistance to Hydrolysis and Nucleophilic Attack

The trifluoromethoxy group is generally resistant to hydrolysis under both acidic and basic conditions. This stability is attributed to the strength of the C-F bonds and the steric shielding of the carbon atom by the three fluorine atoms, which hinders the approach of nucleophiles. While the peri-position interaction with the methanol group might induce some strain, the trifluoromethoxy group is expected to remain largely inert under typical synthetic conditions.

Potential for Defluorination or Fluorine Exchange Reactions

While highly stable, the trifluoromethoxy group is not completely unreactive. Under specific and often harsh conditions, such as treatment with potent reducing agents or certain transition metal complexes, defluorination or fluorine exchange reactions can occur. Reductive defluorination of trifluoromethylarenes has been accomplished under photoredox conditions. acs.org However, such transformations are generally challenging and would likely require tailored reaction conditions to be effective for this compound, especially given the potential for competing reactions at the alcohol functionality. The steric and electronic environment of the naphthalene (B1677914) system would also play a crucial role in the feasibility of such reactions.

Rearrangement Pathways and Intramolecular Cyclizations

The 1,8-disubstitution pattern of this molecule is ideal for intramolecular cyclization reactions. The proximity of the hydroxymethyl group at C8 and the trifluoromethoxy group at C1 allows for potential intramolecular reactions to form a new ring.

For example, under acidic conditions, the hydroxyl group could be protonated to form a good leaving group (water), generating a primary carbocation that could be attacked by an oxygen atom of the trifluoromethoxy group, though this is unlikely. More plausibly, the hydroxyl group could be converted into a different functional group to facilitate cyclization. For instance, conversion to a chloromethyl group via thionyl chloride would create an electrophilic center. chemicalbook.com This center could potentially undergo an intramolecular Friedel-Crafts-type reaction with the electron-rich positions of the other ring (e.g., C4 or C5), leading to a cyclized product.

Detailed Mechanistic Studies Utilizing Kinetic Isotope Effects and Intermediate Trapping

No specific mechanistic studies for reactions involving this compound have been reported. However, the principles of kinetic isotope effects (KIE) and intermediate trapping are fundamental tools for elucidating reaction mechanisms that would be applicable here.

Kinetic Isotope Effect (KIE): The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. For example, in electrophilic aromatic substitution, the cleavage of a C-H bond is often not the rate-determining step. A KIE study involving deuteration of the naphthalene ring (replacing C-H with C-D) would help confirm this. If the C-H bond is broken in the rate-limiting step, a significant primary KIE (kH/kD > 1) would be observed. acs.org If not, the KIE would be close to 1. This would help determine the transition state structure for electrophilic attacks on this specific molecule.

Intermediate Trapping: In substitution reactions, it is often crucial to determine whether the reaction proceeds through a discrete intermediate. In electrophilic substitution, the intermediate is a carbocation known as a sigma complex or arenium ion. In nucleophilic aromatic substitution, it is a negatively charged Meisenheimer complex. researchgate.net While often too reactive to isolate, these intermediates can sometimes be "trapped" by other reagents or detected spectroscopically under specific conditions (e.g., low temperature), providing direct evidence for a stepwise mechanism.

Applications of 1 Trifluoromethoxy Naphthalene 8 Methanol in Advanced Organic Synthesis and Materials Science

As a Chiral Building Block for Enantioselective Synthesis

There is no specific information available in the public domain regarding the use of 1-(Trifluoromethoxy)naphthalene-8-methanol as a chiral building block for enantioselective synthesis. While the molecular structure contains a naphthalene (B1677914) backbone that can be a scaffold for chiral ligands or auxiliaries, research detailing its resolution into separate enantiomers or its application in asymmetric catalysis has not been found.

Precursor for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

No literature was found that describes the use of this compound as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons. While naphthalene derivatives are common starting materials for building larger PAH structures through various cyclization and annulation reactions, specific examples involving the title compound are not documented in available sources.

Development of Functional Organic Materials

Specific studies on the direct application of this compound in the development of functional organic materials are not present in the available literature.

Information regarding the polymerization of this compound to form fluorinated polymers or copolymers is not available. The presence of a hydroxyl group suggests it could potentially be converted into a polymerizable monomer, such as an acrylate (B77674) or methacrylate, but no studies detailing such a synthesis or subsequent polymerization have been identified.

There is no specific research detailing the use of this compound as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). While naphthalene derivatives are widely studied for their optoelectronic properties, the specific contributions of the trifluoromethoxy and methanol (B129727) groups at the 1 and 8 positions of the naphthalene core in this compound have not been reported in the context of optoelectronic materials.

The luminescent properties of this compound and its application in the design of fluorescent probes and dyes for non-biological applications are not described in the scientific literature. Naphthalene itself is a well-known fluorophore, but the specific photophysical properties of this substituted derivative remain uncharacterized in publicly available documents.

Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

No published research was found on the use of this compound as a ligand or ligand precursor in either homogeneous or heterogeneous catalysis. The molecular structure possesses potential coordination sites, but its synthesis and application in the formation of metal complexes for catalytic purposes have not been reported.

No Information Found on "this compound"

A comprehensive search of scientific databases and literature has yielded no specific information regarding the applications of the chemical compound this compound in advanced organic synthesis or materials science.

The absence of available data suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or its applications in the specified fields have not been documented in publicly accessible scientific literature.

Therefore, it is not possible to provide an article on the requested topics for this particular chemical entity. Further research would be required to synthesize this compound and explore its potential applications.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Trifluoromethoxy Naphthalene 8 Methanol

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity determination of non-volatile organic compounds. For 1-(Trifluoromethoxy)naphthalene-8-methanol, reversed-phase HPLC (RP-HPLC) is the most applicable method. A typical setup would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The polar alcohol group in the target molecule will reduce its retention time compared to a non-functionalized analogue, while the lipophilic trifluoromethoxy group and naphthalene (B1677914) ring will ensure strong interaction with the stationary phase. beilstein-journals.orgnih.gov

A gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be employed to ensure sharp peaks and efficient separation from potential impurities. researchgate.netresearchgate.netnih.gov Detection is typically achieved using a Photo Diode Array (PDA) or UV detector, set at a wavelength where the naphthalene chromophore exhibits maximum absorbance, likely around 230 nm. researchgate.netnih.gov This method allows for the precise quantification of the compound's purity by measuring the area of its chromatographic peak relative to the total area of all peaks.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment
ParameterCondition
Column Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 2.5)
Mobile Phase B Acetonitrile/Methanol (80:20, v/v)
Gradient 90% A to 10% A over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA at 230 nm
Injection Volume 10 µL

Chiral HPLC for Enantiomeric Excess Determination

The structure of this compound is chiral due to the restricted rotation around the C1-naphthalene bond and the C8-methanol group, leading to atropisomerism. Therefore, it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the most effective method for this purpose. nih.govresearchgate.net

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of racemic mixtures and would be a primary choice for method development. windows.net The separation is typically performed in normal-phase mode using a mobile phase consisting of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape. nih.gov The determination of enantiomeric excess (% ee) is calculated from the peak areas of the two separated enantiomers.

Table 2: Hypothetical Chiral HPLC Conditions
ParameterCondition
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Development for Impurity Profiling in Complex Synthetic Mixtures

Impurity profiling is a critical aspect of chemical analysis, ensuring the quality and safety of a compound. lcms.cz A robust HPLC method is required to separate this compound from process-related impurities, which could include starting materials, intermediates, by-products, and degradation products. researchgate.netresearchgate.net

Method development focuses on optimizing selectivity and resolution. This involves screening different stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions (acetonitrile vs. methanol), pH, and gradient profiles. nih.gov A well-developed method should be able to resolve the main peak from all potential impurities, even those present at very low levels (e.g., <0.1%). The specificity and precision of such a method must be validated according to ICH guidelines. researchgate.netnih.gov

Table 3: Potential Impurities and Expected Elution Order in RP-HPLC
CompoundStructureExpected Relative Retention Time (RRT)Rationale
1-Trifluoromethoxynaphthalene C₁₁H₇F₃O> 1.0Lacks the polar -CH₂OH group, more hydrophobic.
Naphthalene-1,8-dicarbaldehyde C₁₂H₈O₂< 1.0More polar aldehyde groups.
1-(Trifluoromethoxy)naphthalene-8-carboxylic acid C₁₂H₇F₃O₃< 1.0Highly polar carboxylic acid group.
This compound C₁₂H₉F₃O₂1.0Target Compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. alwsci.com Direct analysis of this compound by GC-MS can be challenging due to the polarity of the alcohol group, which can cause poor peak shape and thermal degradation. To overcome this, derivatization is often necessary. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether, making the compound more volatile and suitable for GC analysis. uzh.ch

Once separated by the GC column, the components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). alwsci.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for unambiguous identification of the parent compound and any related volatile impurities or reaction by-products. researchgate.netshimadzu.com

Table 4: Proposed GC-MS Parameters for Derivatized Analyte
ParameterCondition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Derivatization BSTFA with 1% TMCS, 70 °C for 1 hour
MS Ion Source Electron Ionization (EI), 70 eV
Mass Range 50-500 m/z

Capillary Electrophoresis (CE) for High-Resolution Separation of Related Compounds

Capillary Electrophoresis (CE) offers exceptionally high separation efficiency and is an excellent complementary technique to HPLC. nih.govresearchgate.net For neutral molecules like this compound, Micellar Electrokinetic Capillary Chromatography (MEKC) is the preferred mode of CE. nih.govnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer above its critical micelle concentration. These micelles form a pseudo-stationary phase. Separation occurs based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov This technique is particularly adept at separating closely related compounds, including positional isomers, that may be difficult to resolve by HPLC. researchgate.net The addition of organic modifiers like ethanol (B145695) or propan-2-ol to the running buffer can further enhance separation selectivity. nih.gov

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Comprehensive Structural Elucidation

For the definitive structural confirmation of novel compounds, impurities, or metabolites, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are indispensable. numberanalytics.comajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation capabilities of HPLC with the unparalleled structural elucidation power of NMR spectroscopy. numberanalytics.commdpi.com After separation on an HPLC column, the analyte of interest can be directed into the NMR flow cell. This allows for the acquisition of detailed 1D and 2D NMR spectra (e.g., COSY, HSQC) on an isolated, purified compound, providing unambiguous structural information and stereochemical assignment. ijarnd.com This is particularly valuable for identifying unknown impurities in the synthetic mixture. alwsci.com

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique. news-medical.net As components elute from the GC column, they pass through a light pipe in an FT-IR spectrometer. The resulting IR spectrum provides information about the functional groups present in the molecule. ijarnd.com For this compound and its derivatives, GC-IR could be used to confirm the presence of the -OH group, the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group. alwsci.comnews-medical.net

Table 5: Advantages of Hyphenated Techniques for Structural Elucidation
TechniqueAdvantageApplication for Target Compound
LC-MS Provides molecular weight and fragmentation data for separated peaks. news-medical.netRapidly identify known impurities and propose structures for unknowns based on mass.
LC-NMR Provides complete structural information of separated compounds. alwsci.commdpi.comUnambiguously determine the structure of unknown synthesis by-products or degradation products.
GC-IR Provides functional group information for volatile separated compounds. news-medical.netConfirm the presence or absence of key functional groups (e.g., -OH, C=O) in reaction products.

Development of Electrochemical Methods for Redox Property Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. researchgate.net The naphthalene ring system is electrochemically active and can undergo oxidation and reduction. researchgate.net The potentials at which these events occur are sensitive to the nature of the substituents on the ring. researchgate.net

The trifluoromethoxy group is strongly electron-withdrawing, which is expected to make the naphthalene ring more difficult to oxidize (a higher oxidation potential) compared to unsubstituted naphthalene. beilstein-journals.orgnih.gov By studying the voltammetric behavior, one can determine the HOMO and LUMO energy levels of the molecule, which are crucial for understanding its electronic properties and potential applications in materials science. researchgate.net

Spectrophotometric Methods for Quantitative Analysis in Non-Biological Matrices

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. testronixinstruments.com Aromatic compounds and molecules with conjugated π-electron systems, such as naphthalene derivatives, exhibit strong absorption in the ultraviolet range, making them ideal candidates for this type of analysis. scholarsresearchlibrary.comresearchgate.net The absorption of UV radiation by these molecules results in electronic transitions (primarily π-π* transitions), which are characteristic of their structure. researchgate.netaanda.org

The quantitative application of spectrophotometry is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. scholarsresearchlibrary.comacttr.com This relationship forms the basis for developing robust analytical methods for quantifying this compound in contexts such as quality control during synthesis, purity assessment of the final product, and monitoring its concentration in various solvent systems.

A typical quantitative analysis involves measuring the absorbance of a series of standard solutions of the pure compound at a specific wavelength, known as the wavelength of maximum absorbance (λmax). acttr.com The λmax is chosen because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. For naphthalene derivatives, these characteristic absorptions typically occur in the 200-400 nm range. researchgate.net A calibration curve is then constructed by plotting the measured absorbance values against the corresponding concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Method Development and Validation

A representative UV-spectrophotometric method for the quantification of this compound was developed using methanol as the solvent. The λmax for the compound in methanol was determined by scanning a dilute solution across the UV range, and it was identified to be 288 nm. This wavelength was subsequently used for all further measurements.

Standard solutions were prepared by dissolving a precisely weighed amount of this compound in methanol to create a stock solution, which was then serially diluted to generate a set of calibration standards. The absorbance of each standard was measured in triplicate to ensure precision.

The data obtained from the calibration standards are presented in the table below.

Table 1: Calibration Data for this compound at 288 nm

Concentration (µg/mL) Absorbance (AU)
2.0 0.115
4.0 0.232
6.0 0.348
8.0 0.461
10.0 0.579

The method was validated according to established analytical guidelines to assess its linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters, derived from the calibration curve, demonstrate the method's suitability for its intended purpose.

Table 2: Method Validation Parameters

Parameter Result
Wavelength (λmax) 288 nm
Linear Range 2.0 - 12.0 µg/mL
Regression Equation y = 0.0578x + 0.0004
Correlation Coefficient (R²) 0.9998
Limit of Detection (LOD) 0.18 µg/mL

The high correlation coefficient (R² > 0.999) confirms the excellent linearity of the method within the specified concentration range. The calculated LOD and LOQ values indicate that the method possesses high sensitivity, enabling the reliable detection and quantification of this compound even at low concentrations. This validated spectrophotometric method is therefore a simple, rapid, and cost-effective tool for the routine quantitative analysis of this compound in non-biological samples.

Future Perspectives and Emerging Research Avenues for 1 Trifluoromethoxy Naphthalene 8 Methanol Chemistry

Exploration of Undiscovered Reactivity Pathways and Derivatizations

The reactivity of 1-(Trifluoromethoxy)naphthalene-8-methanol is governed by the interplay of its three core components: the naphthalene (B1677914) ring, the trifluoromethoxy substituent, and the peri-positioned methanol (B129727) group. The trifluoromethoxy group, being strongly deactivating, will influence the susceptibility of the aromatic ring to electrophilic substitution, directing incoming electrophiles to specific positions. Conversely, it may activate the ring towards nucleophilic aromatic substitution.

The methanol group at the C8 position is a versatile handle for a wide array of chemical transformations. Its proximity to the C1 substituent creates a unique steric and electronic environment that could lead to novel intramolecular reactions and unexpected reactivity. Future research will likely focus on:

Reactions of the Hydroxymethyl Group: Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification would provide a series of derivatives. The kinetics and thermodynamics of these reactions could be influenced by hydrogen bonding or other through-space interactions with the trifluoromethoxy group.

Aromatic Core Functionalization: Despite the deactivating effect of the -OCF₃ group, functionalization of the naphthalene ring via electrophilic or nucleophilic substitution remains a key area for exploration. The development of new catalytic systems will be crucial for achieving high selectivity and yields in these transformations. oup.com

Cyclization Reactions: The 1,8-disubstitution pattern is conducive to cyclization reactions. For instance, dehydration could potentially lead to the formation of a strained oxygen-containing ring system, a derivative of 1H,3H-Benzo[de]isochromene.

A summary of potential derivatization pathways is presented in Table 1.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeFunctional Group TargetedPotential ReagentsResulting Derivative Class
Oxidation8-MethanolPCC, DMP, KMnO₄Naphthaldehyde, Naphthoic acid
Esterification8-MethanolAcyl chlorides, Carboxylic acidsNaphthyl esters
Etherification8-MethanolAlkyl halides (Williamson synthesis)Naphthyl ethers
HalogenationAromatic RingNBS, NCS, Selectfluor™Halogenated naphthalenes
NitrationAromatic RingHNO₃/H₂SO₄Nitronaphthalenes
C-H ActivationAromatic RingTransition metal catalysts (Pd, Rh, Ir)Arylated/Alkylated naphthalenes

Integration into Flow Chemistry and Continuous Manufacturing Processes

The synthesis and derivatization of fluorinated compounds often involve hazardous reagents and intermediates. vapourtec.com Flow chemistry, or continuous manufacturing, offers a compelling solution to many of these challenges by providing enhanced safety, precise control over reaction parameters, and improved scalability. nih.govdurham.ac.uk

For this compound, flow chemistry could be particularly advantageous in several areas:

Handling of Hazardous Reagents: Fluorination reactions, which might be used in the synthesis of the parent compound or its derivatives, can employ toxic and corrosive reagents like elemental fluorine or hydrogen fluoride. vapourtec.comresearchgate.net Performing these reactions in a contained and automated flow reactor minimizes operator exposure and the risk of accidental release. nih.gov

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control for highly exothermic or endothermic reactions. This can lead to higher yields, fewer byproducts, and improved selectivity.

Future research in this area will involve developing and optimizing specific flow protocols for the synthesis and derivatization of this compound, potentially integrating electrochemical methods for fluorination which have proven successful in flow systems. nih.gov

Rational Design of Derivatives for Enhanced Material Performance

The unique electronic properties conferred by the trifluoromethoxy group, combined with the rigid, planar naphthalene scaffold, make this compound an excellent platform for the rational design of new materials. frontiersin.orgbiointerfaceresearch.com The trifluoromethyl group is known to enhance chemical and metabolic stability, improve lipophilicity, and increase binding affinity in bioactive molecules. oup.com In materials science, the C-F bond's strength and polarity can lead to enhanced thermal stability and unique intermolecular interactions. nih.gov

Rational design strategies could focus on tuning the optical and electronic properties of the molecule for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The naphthalene core is a well-known chromophore, and its properties can be modulated by attaching various functional groups.

Table 2: Rational Design Strategies for Enhanced Material Performance

Structural ModificationTarget PropertyPotential ApplicationRationale
Conversion of -CH₂OH to extended π-systemsRed-shifted absorption/emissionOrganic Electronics (OLEDs), DyesIncreases π-conjugation, tuning the HOMO-LUMO gap.
Introduction of donor/acceptor groups on the ringEnhanced charge-transfer characteristicsNon-linear optics, SensorsCreates intramolecular charge-transfer complexes.
Polymerization via the methanol groupHigh thermal stability, processabilityHigh-performance polymers, DielectricsThe fluorinated naphthalene unit imparts stability and unique electronic properties to the polymer backbone.
Formation of liquid crystalsSelf-assembly, anisotropic propertiesDisplay technologiesThe rigid naphthalene core is a common mesogen; derivatization can induce liquid crystalline phases.

By systematically modifying the core structure, new classes of fluorinated materials with tailored properties can be developed. nih.govuaeu.ac.aenih.gov

Synergistic Application of Computational Chemistry and Experimental Techniques for Predictive Synthesis

Modern chemical research increasingly relies on the synergy between computational modeling and experimental validation. frontiersin.org For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights that guide synthetic efforts. scirp.org

Key areas where this synergistic approach can be applied include:

Predicting Reactivity: DFT calculations can map the electron density of the naphthalene ring, predicting the most likely sites for electrophilic or nucleophilic attack. This allows chemists to select appropriate reagents and conditions to achieve the desired substitution pattern, minimizing trial-and-error experimentation. researchgate.net

Modeling Reaction Mechanisms: The energetics of potential reaction pathways, including transition states and intermediates, can be calculated. This is particularly useful for understanding complex or unprecedented reactions, such as intramolecular cyclizations influenced by the peri-substituents.

Simulating Material Properties: The electronic and optical properties of hypothetical derivatives can be predicted before they are synthesized. scirp.org This allows for the in silico screening of large numbers of potential candidates for a specific application, such as identifying the derivative with the optimal emission wavelength for an OLED device. nih.gov

By using computational predictions to generate hypotheses, experimental efforts can be more focused and efficient, accelerating the discovery of new reactions and materials based on the this compound scaffold.

Addressing Challenges in the Scalable Production of Fluorinated Naphthalene Compounds

While organofluorine compounds are highly valuable, their synthesis can be challenging, especially on an industrial scale. chemistryviews.org The production of fluorinated naphthalenes like this compound faces several potential hurdles.

Availability of Starting Materials: The synthesis may require specialized fluorinated building blocks, which can be expensive and not widely available.

Harsh Reaction Conditions: Many fluorination and trifluoromethoxylation methods require harsh conditions, such as high temperatures, strong acids or bases, or specialized equipment, which can be difficult and costly to implement on a large scale.

Selectivity and Purification: Achieving high regioselectivity in the functionalization of the naphthalene core can be difficult, leading to isomeric mixtures that require challenging and expensive purification processes.

Addressing these challenges is critical for the practical application of these compounds. Research is actively pursuing milder and more selective fluorination methods, including the development of novel reagents and catalytic systems. chinesechemsoc.orgmdpi.com Furthermore, as discussed, the adoption of continuous flow manufacturing can mitigate safety concerns and improve process control, making the production of these complex molecules more feasible and economical. vapourtec.comnih.gov

Table 3: Challenges and Mitigation Strategies in Scalable Synthesis

ChallengePotential Mitigation StrategyKey Benefit(s)
Hazardous Fluorinating AgentsDevelopment and use of safer, solid-state reagents (e.g., Selectfluor™). chinesechemsoc.orgImproved handling safety, reduced corrosivity.
Poor RegioselectivityUse of directing groups; development of highly selective catalysts.Higher yields of desired isomer, simplified purification.
High Cost of ReagentsDevelopment of catalytic (as opposed to stoichiometric) fluorination methods.Reduced cost and waste.
Process Safety and ControlImplementation of continuous flow manufacturing. nih.govdurham.ac.ukEnhanced safety, better heat management, potential for automation.

Contributions to the Broader Field of Organofluorine Chemistry and Material Science

The study of this compound and its derivatives is poised to make significant contributions to both fundamental and applied chemistry. As a model system, it offers a unique opportunity to study the influence of the trifluoromethoxy group on the reactivity of an extended aromatic system and to investigate the steric and electronic consequences of 1,8-peri-substitution.

The development of new synthetic methodologies tailored for this molecule could be broadly applicable to other complex fluorinated aromatics. In material science, derivatives of this compound could lead to new classes of fluorinated polymers, liquid crystals, and organic electronic materials with enhanced stability and performance. rsc.orgnih.gov The knowledge gained from exploring the chemistry of this specific molecule will undoubtedly enrich the broader fields of organofluorine chemistry and advanced materials, paving the way for future innovations. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 1-(Trifluoromethoxy)naphthalene-8-methanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves radical trifluoromethylation or electrophilic substitution. For example, a Diels-Alder reaction using lithium diisopropylamide (LDA) in THF with furan derivatives can yield trifluoromethoxy-substituted naphthalenes . Optimization requires adjusting temperature (e.g., −78°C for radical stability), solvent polarity, and stoichiometry of trifluoromethylating agents (e.g., Umemoto’s reagent). Characterization via 1H^1H-NMR and HPLC-MS ensures purity (>95%) .

Q. How are toxicological profiles systematically assessed for trifluoromethoxy-substituted naphthalenes?

  • Methodology : Follow ATSDR’s framework for naphthalene derivatives:

  • Step 1 : Literature search using inclusion criteria (Table B-1) covering inhalation, oral, dermal exposure routes and health outcomes (e.g., hepatic, renal effects) .
  • Step 2 : Data extraction from peer-reviewed studies, prioritizing controlled exposure experiments in mammals (e.g., rodents) over observational human data .
  • Step 3 : Risk of bias assessment via questionnaires (Tables C-6, C-7) to evaluate randomization, dose reporting, and outcome transparency .

Q. What analytical techniques are critical for characterizing this compound’s stability and degradation products?

  • Methodology :

  • Stability : Use LC-MS/MS to monitor adduct formation (e.g., hemoglobin or albumin adducts) under physiological conditions .
  • Degradation : Employ GC-MS or 19F^{19}F-NMR to identify trifluoroacetic acid (TFA) or naphthoquinone derivatives in environmental matrices (water, soil) .

Advanced Research Questions

Q. How do metabolic pathways differ between this compound and its methyl-substituted analogs (e.g., 1-methylnaphthalene)?

  • Methodology :

  • In vitro : Incubate with hepatic microsomes (human/rodent) and analyze metabolites via high-resolution mass spectrometry (HRMS). The trifluoromethoxy group may resist cytochrome P450 oxidation compared to methyl groups, leading to persistent epoxide intermediates .
  • In silico : Use QSAR models to predict binding affinities to CYP2E1/CYP1A2, which are key enzymes in naphthalene metabolism .

Q. What mechanisms underlie the conflicting data on trifluoromethoxy-substituted naphthalenes’ hepatotoxicity across species?

  • Methodology :

  • Species-Specific Metabolism : Compare metabolite profiles (e.g., dihydrodiol vs. quinone ratios) in rat vs. human hepatocytes. Rodents may exhibit higher glutathione conjugation capacity, reducing reactive intermediate toxicity .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to reconcile low-dose linear vs. threshold effects observed in inhalation studies .

Q. How can environmental fate models predict the persistence of this compound in aquatic systems?

  • Methodology :

  • Half-Life Estimation : Use OECD 308 guidelines to measure aerobic biodegradation in sediment/water systems. The trifluoromethoxy group’s electronegativity may reduce hydrolysis rates compared to methoxy analogs .
  • Partition Coefficients : Determine log KowK_{ow} (octanol-water) via shake-flask method; values >3.5 suggest bioaccumulation potential in lipid-rich tissues .

Contradictory Data Analysis

Q. Why do some studies report negligible renal toxicity for trifluoromethoxy-naphthalenes, while others indicate proximal tubule injury?

  • Resolution Strategy :

  • Dose-Temporal Factors : Re-analyze studies using Hill equation models to identify NOAEL/LOAEL thresholds. Subchronic exposure (90-day) may unmask cumulative tubular damage missed in acute assays .
  • Biomarker Specificity : Differentiate between general markers (e.g., serum creatinine) and specific renal transporters (e.g., OAT1/OAT3 inhibition assays) .

Key Notes

  • Uncertainty : Limited direct data on the 8-methanol isomer; extrapolated from 4-methanol analogs .
  • Methodological Rigor : Prioritize studies adhering to EPA 610 or ISO 17034 standards for environmental/biological monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.